2-(2-chlorophenoxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-13-3-1-2-4-15(13)24-10-16(22)19-7-8-21-11-20-14(9-17(21)23)12-5-6-12/h1-4,9,11-12H,5-8,10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCICLJZTHFYDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)COC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Phenoxy Substitution Variants
2-(3-Chlorophenoxy)-N-(2-(4-Methyl-6-Oxopyrimidin-1(6H)-Yl)Ethyl)Acetamide ()
- Structural Differences: 3-chloro vs. 2-chloro phenoxy; 4-methyl vs. 4-cyclopropyl pyrimidine.
- Impact: Positional Isomerism: 3-chloro substitution may alter electronic distribution and binding affinity compared to 2-chloro.
- Data : Molecular weight = 321.76 g/mol (vs. ~385.4 g/mol for the target compound) .
2-(4-Acetyl-2-Methoxyphenoxy)-N-(2-(4-Cyclopropyl-6-Oxopyrimidin-1(6H)-Yl)Ethyl)Acetamide ()
Pyrimidine Ring Modifications
2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-Yl)Thio]-N-(2,3-Dichlorophenyl)Acetamide ()
- Structural Differences: Thioether linkage (C–S–C) vs. oxygen-based acetamide bridge; dichlorophenyl vs. chlorophenoxy.
- Impact :
PRMT5 Inhibitors with Pyridazinone Cores (–4)
- Structural Differences: Pyridazinone (six-membered ring with two adjacent N atoms) vs. pyrimidinone.
- Impact: Binding Affinity: Pyridazinones in showed inhibitory activity against PRMT5, suggesting pyrimidinone analogs may target similar pathways. Synthesis: Hydrochloric acid-mediated hydrolysis and lyophilization are common steps .
Research Implications and Limitations
- Activity Prediction : The target compound’s 4-cyclopropyl group may enhance metabolic stability compared to methyl analogs, as cyclopropyl rings resist oxidative degradation.
- Data Gaps : Lack of melting point, solubility, and bioactivity data for the target compound limits direct comparisons.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2-(2-chlorophenoxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide, and how can reaction yields be optimized?
- Methodology :
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Step 1 : Substitution reactions to introduce the chlorophenoxy group (e.g., using 2-chlorophenol and bromoacetic acid derivatives under alkaline conditions) .
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Step 2 : Cyclization of the pyrimidinone core via condensation with cyclopropylamine derivatives, optimized by catalysts like DCC (dicyclohexylcarbodiimide) .
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Step 3 : Final coupling of intermediates using amide bond-forming agents (e.g., EDC/HOBt) in anhydrous solvents (e.g., DMF) .
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Yield Optimization : Adjust reaction time (12–24 hrs), temperature (0–25°C), and stoichiometric ratios (1:1.2 for amine:acid). Purity is confirmed via HPLC (>95%) .
Synthesis Parameter Typical Conditions Yield Range Substitution Reaction K₂CO₃, DMF, 80°C 60–75% Pyrimidinone Cyclization Cyclopropylamine, DCC 70–85% Amide Coupling EDC/HOBt, RT 80–90%
Q. What spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks for chlorophenoxy protons (δ 7.2–7.5 ppm), pyrimidinone NH (δ 10.1–12.5 ppm), and cyclopropyl CH (δ 1.2–1.5 ppm) .
- ¹³C NMR : Carbonyl signals (δ 165–170 ppm) and cyclopropyl carbons (δ 8–12 ppm) .
- Mass Spectrometry : Molecular ion [M+H]⁺ observed at m/z 390–410, with fragmentation patterns confirming the acetamide and pyrimidinone moieties .
Q. How does the chlorophenoxy group influence the compound’s reactivity?
- The chlorine atom enhances electrophilicity, enabling nucleophilic substitution (e.g., replacing Cl with -SH or -OCH₃ under basic conditions) .
- Experimental Validation : Kinetic studies using HPLC to track reaction intermediates .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed effect)?
- Approach :
- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) using fluorescence polarization and surface plasmon resonance (SPR) .
- Structural Analog Comparison : Test derivatives (e.g., replacing cyclopropyl with ethyl groups) to isolate structure-activity relationships (SAR) .
- Case Study : Discrepancies in COX-2 inhibition resolved by adjusting assay pH (6.5 vs. 7.4) and co-factor availability .
Q. How can computational modeling guide target identification for this compound?
- Methods :
- Molecular Docking : Use AutoDock Vina to predict binding to kinase domains (e.g., EGFR or MAPK) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .
- Validation : Compare computational predictions with in vitro IC₅₀ values from dose-response curves .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Models :
- Rodent Studies : Assess oral bioavailability (Cₘₐₓ, AUC) and tissue distribution via LC-MS/MS .
- Zebrafish Embryos : Screen for developmental toxicity (LC₅₀) and cardiotoxicity .
- Key Parameters :
- LogP : ~3.2 (calculated via ChemDraw), indicating moderate blood-brain barrier penetration .
- Plasma Protein Binding : >90% (equilibrium dialysis) .
Data Contradiction Analysis
Q. How to address variability in reported LogP values for structural analogs?
- Root Cause : Differences in measurement techniques (shake-flask vs. HPLC) and solvent systems .
- Resolution : Standardize LogP determination using octanol-water partitioning with UV detection (λ = 254 nm) .
Methodological Resources
Q. What protocols are recommended for stability studies under physiological conditions?
- Accelerated Stability Testing :
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Conditions : pH 2–9 buffers, 37°C, analyzed via HPLC at 0, 24, 48 hrs .
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Key Degradation Products : Hydrolyzed acetamide (identified by MS/MS) .
Condition Degradation Pathway Half-Life (hrs) pH 2 Acid hydrolysis 8–12 pH 7.4 Oxidative degradation 48–72
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
